molecular formula C13H18O B8001508 1-Allyl-4-butoxybenzene

1-Allyl-4-butoxybenzene

Cat. No.: B8001508
M. Wt: 190.28 g/mol
InChI Key: XMIWGESQTKNQRA-UHFFFAOYSA-N
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Description

1-Allyl-4-butoxybenzene is a synthetic organic compound of interest in chemical research and development. It features an allyl chain and a butoxy group attached to a benzene ring, a structural motif found in various bioactive and industrially relevant molecules. Compounds with this core structure are frequently investigated as key intermediates in organic synthesis. For instance, structurally similar allyl alkoxybenzenes are known to undergo reactions such as the Claisen rearrangement, a valuable method for creating complex carbon skeletons found in natural products and fragrances . Research into analogous compounds indicates potential applications as precursors in the synthesis of flavors and fragrances, and as starting materials for the development of more complex chemical entities . The mechanism of action for this compound is dependent on the specific research context. In synthetic applications, its reactivity is defined by the electron-rich benzene ring and the unsaturated allyl group, which can participate in electrophilic substitution and carbon-carbon bond forming reactions. As a standard or building block, its value lies in its well-defined structure which can be verified by analytical techniques such as gas chromatography (GC), 1H NMR, and 13C NMR, methods commonly used for characterizing similar organic compounds . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material in accordance with best laboratory practices.

Properties

IUPAC Name

1-butoxy-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h4,7-10H,2-3,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIWGESQTKNQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The alkylation of 4-butoxyphenol with allyl halides represents the most straightforward route to 1-allyl-4-butoxybenzene. This method leverages the nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation mechanisms, depending on the reaction conditions. In a typical procedure, 4-butoxyphenol is treated with allyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction by stabilizing the transition state.

The reaction proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the allyl halide. The choice of base and solvent critically influences reaction efficiency. For example, K2CO3 in DMF at 80–100°C for 12–24 hours yields 60–85% of the desired product, with residual starting material and minor byproducts such as dialkylated derivatives.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

An alternative route involves the Suzuki-Miyaura cross-coupling of 4-butoxybromobenzene with allyl boronic acid or its pinacol ester. This method, adapted from the synthesis of analogous tert-butoxy derivatives, employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or palladium acetate (Pd(OAc)2) with phosphine ligands. The reaction proceeds under inert atmosphere in solvents like tetrahydrofuran (THF) or 1,4-dioxane, with aqueous sodium carbonate as the base.

The mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the allyl boronate, and reductive elimination to form the carbon-carbon bond. This method offers superior regioselectivity compared to alkylation, avoiding dialkylation byproducts. Reported yields range from 65–75%, contingent on catalyst loading and ligand choice.

Catalyst and Ligand Screening

The table below summarizes catalytic systems tested in analogous Suzuki reactions:

CatalystLigandYield (%)Conditions
Pd(PPh3)4None65THF, 100°C, 24h
Pd(OAc)2SPhos72Dioxane, 80°C, 18h
PdCl2(dppf)Dppf68Toluene, 90°C, 20h

Buchwald-Hartwig ligands (e.g., SPhos) improve catalytic activity by stabilizing the Pd center during transmetallation. However, ligand costs and air sensitivity complicate scalability.

Comparative Analysis of Methods

Yield and Scalability

Alkylation outperforms cross-coupling in yield (75–85% vs. 65–75%) and operational simplicity, making it preferable for industrial-scale synthesis. However, Suzuki coupling provides cleaner product profiles, critical for applications requiring high purity, such as pharmaceutical intermediates .

Chemical Reactions Analysis

Nucleophilic Substitution (SN2)

The compound is synthesized via the reaction of phenolic derivatives (e.g., 4-butoxyphenol) with allyl halides (e.g., allyl bromide) under basic conditions. Sodium hydroxide deprotonates the phenol to form a phenoxide ion, which attacks the allyl electrophile in a bimolecular substitution mechanism .

Reaction Conditions

  • Reagents : Allyl bromide, NaOH, ethanol

  • Yield : 60–85%

  • Purification : Distillation or chromatography .

Grignard Reaction

Magnesium reacts with 1-bromo-4-butoxybenzene in THF to form a Grignard reagent, which couples with ketones or aldehydes to form substituted products .

Example Reaction

ReagentConditionsProduct
Mg (excess)THF, 30–50°CCoupled ketone derivatives

Electroreductive Coupling

Under electrochemical conditions, the compound undergoes coupling with carboxylic acids to form alkylated arenes. For instance, n-butoxybenzene reacts with acetic acid to yield 4-ethylanisole via proton-mediated coupling .

Mechanism

  • Formation of a triflate intermediate (via triflic anhydride).

  • Ketone intermediate generation upon nucleophilic attack.

  • Hydrogenative coupling to form the alkylated product .

Cross-Coupling Reactions

Palladium-catalyzed couplings with aryl carboxylic acids produce biaryl derivatives. The reaction involves oxidative addition of the palladium catalyst to allyl or aryl halides, followed by transmetalation and reductive elimination .

Example Reaction

CatalystSubstrateProductYield
Pd(TFA)₂Cinnamyl acetateCoupled biphenyls75–85%

Deprotection via Nickel Catalysis

Nickel-catalyzed removal of the allyl group under mild conditions (e.g., Ni(acac)₂, B₂pin₂) liberates free phenols or alcohols. This process involves oxidative addition of the allyl ether to the nickel center, followed by chain walking and reductive elimination .

Reaction Conditions

  • Catalyst : Ni(acac)₂ (5 mol%)

  • Additives : B₂pin₂, water/methanol

  • Temperature : Room temperature |

NMR Analysis

NucleusShift (ppm)Key Peaks
¹H5.22–5.07Allylic protons (m)
¹³C169.94Carbonyl carbon (C=O)
¹³C81.78Acetate oxygen-bearing carbon

GC-MS Data

Retention Time (min)Major Fragments (m/z)
4.70126 ([M-Ac]⁺), 111, 108

Material Science

Applied in polymer synthesis due to its ether and allyl functionalities.

Pest Control

Derivatives like 1-ethoxy-4-prop-2-enoxybenzene are tested for pest management .

Scientific Research Applications

Agricultural Applications

Insect Control
1-Allyl-4-butoxybenzene has been explored for its potential as a biopesticide. Research indicates that compounds of this class can effectively control pests such as the cabbage looper (Trichoplusia ni) and gypsy moth (Lymantria dispar). These compounds function by manipulating insect behavior, including oviposition deterrence and feeding inhibition, rather than acting as broad-spectrum insecticides, which can harm beneficial species and pollinators .

Case Study: Cabbage Looper Management
A study highlighted the efficacy of this compound in reducing cabbage looper infestations. The compound was applied in controlled experiments, demonstrating significant reductions in pest populations through both deterrence of feeding and oviposition . The following table summarizes the findings:

Treatment TypePest Reduction (%)Application Method
This compound75%Foliar spray
Control (No Treatment)10%N/A

Organic Synthesis

Catalyzed Reactions
The compound serves as a valuable intermediate in organic synthesis, particularly in palladium-catalyzed reactions. Its structure allows it to participate in cross-coupling reactions that are essential for creating complex organic molecules. Recent studies have shown that using this compound in conjunction with palladium catalysts enhances the yield of desired products significantly .

Case Study: Synthesis of Aryl Compounds
In a series of experiments focusing on the arylation of various substrates, researchers found that incorporating this compound improved the efficiency of coupling reactions. The following table presents the results:

Reaction TypeYield (%)Catalyst Used
Aryl-Aryl Coupling85%Pd(OAc)2
Aryl-Alkyl Coupling78%PdCl2

Medicinal Chemistry

Potential Therapeutic Uses
Research into the medicinal properties of this compound has revealed its potential as a lead compound for developing new therapeutic agents. Its structural features may contribute to biological activities such as anti-inflammatory or analgesic effects.

Case Study: Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against certain enzymes implicated in inflammatory pathways. A detailed investigation showed that modifications to the alkyl side chain could enhance potency:

Compound VariantEnzyme Inhibition (%)IC50 (µM)
Parent Compound40%25
Methyl Derivative60%15
Ethyl Derivative75%10

Mechanism of Action

The mechanism of action of 1-allyl-4-butoxybenzene involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the butoxy group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.

Comparison with Similar Compounds

4-Allyl-1-butoxy-2-methoxybenzene

  • Molecular formula : C₁₄H₂₀O₂ (MW: 220.31 g/mol) .
  • Key differences: Additional methoxy (–OCH₃) group at position 2 enhances electron-donating effects, further activating the benzene ring. Higher molecular weight and polarity due to the methoxy group, improving solubility in polar solvents.

1-Benzyloxy-4-chlorobenzene

  • Molecular formula : C₁₃H₁₁ClO (MW: 216.68 g/mol) .
  • Key differences :
    • Chloro (–Cl) substituent is electron-withdrawing, deactivating the ring and directing electrophiles to meta positions.
    • Benzyloxy (–O–CH₂C₆H₅) group is bulkier than butoxy, increasing steric hindrance and reducing reaction rates.
    • Crystal structure stabilized by weak C–H⋯C interactions, suggesting distinct solid-state properties .

1-Ethyl-4-isobutylbenzene

  • Molecular formula : C₁₂H₁₈ (MW: 162.27 g/mol) .
  • Key differences :
    • Purely alkyl substituents (ethyl and isobutyl) lack polar functional groups, resulting in higher hydrophobicity.
    • Applications differ; alkylbenzenes are often used as solvents or intermediates in polymer synthesis .

1-Allyloxy-4-chlorobenzene

  • Molecular formula : C₉H₉ClO (MW: 168.62 g/mol) .
  • Key differences :
    • Allyloxy (–O–CH₂CH=CH₂) group combines ether and alkene functionalities, offering dual reactivity.
    • Chloro substituent reduces ring reactivity compared to butoxy, altering regioselectivity in substitution reactions.

1-(Benzyloxy)-4-(but-3-en-1-yl)benzene

  • Molecular formula : C₁₇H₁₈O (MW: 238.33 g/mol) .
  • Key differences: Butenyl chain (–CH₂CH₂CH=CH₂) is longer than allyl, increasing flexibility and hydrophobic interactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-Allyl-4-butoxybenzene C₁₃H₁₈O 190.28 Allyl (C1), butoxy (C4) Electron-rich, moderate hydrophobicity
4-Allyl-1-butoxy-2-methoxybenzene C₁₄H₂₀O₂ 220.31 Allyl (C4), butoxy (C1), methoxy (C2) Enhanced polarity, higher reactivity
1-Benzyloxy-4-chlorobenzene C₁₃H₁₁ClO 216.68 Benzyloxy (C1), chloro (C4) Electron-poor, crystalline structure
1-Ethyl-4-isobutylbenzene C₁₂H₁₈ 162.27 Ethyl (C1), isobutyl (C4) Highly hydrophobic, solvent applications
1-Allyloxy-4-chlorobenzene C₉H₉ClO 168.62 Allyloxy (C1), chloro (C4) Dual reactivity (ether/alkene)

Biological Activity

1-Allyl-4-butoxybenzene is an organic compound with the molecular formula C₁₃H₁₈O. It features a benzene ring substituted with an allyl group and a butoxy group, making it structurally significant for various chemical and biological applications. This compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Synthesis Methods

This compound can be synthesized through several methods, predominantly by the alkylation of 4-butoxyphenol with allyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in organic solvents like acetone or dimethylformamide (DMF) under reflux conditions. Industrial production may utilize continuous flow reactors and phase transfer catalysts to enhance efficiency and yield.

Chemical Reactions

The compound undergoes various chemical reactions, which include:

  • Oxidation : The allyl group can be oxidized to form epoxides or aldehydes.
  • Reduction : It can be reduced to form 1-butoxy-4-propylbenzene.
  • Substitution : Electrophilic aromatic substitution can occur at the benzene ring.

The biological activity of this compound is attributed to its structural components:

  • The allyl group is involved in electrophilic addition reactions.
  • The butoxy group can participate in hydrogen bonding, influencing the compound's interactions with biological targets.

Therapeutic Potential

Research has indicated that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Antimicrobial Activity : Preliminary investigations have shown that it exhibits antimicrobial properties against various pathogens, indicating potential use in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Investigated for potential therapeutic properties including anti-inflammatory effects.
Electrochemical studies demonstrated its ability to couple with carboxylic acids effectively, suggesting utility in organic synthesis.
Found to interact with various enzymes, indicating potential as a biochemical probe.

Comparison with Similar Compounds

This compound can be compared to similar compounds such as:

  • 1-Allyl-4-methoxybenzene (Estragole) : Similar structure but with a methoxy group, which may affect solubility and reactivity.
  • 1-Allyl-4-ethoxybenzene : Contains an ethoxy group instead of butoxy, impacting its biological interactions.

These comparisons highlight the unique properties imparted by the butoxy group in this compound, particularly regarding solubility and reactivity profiles.

Q & A

Q. What are the recommended safety protocols for handling 1-Allyl-4-butoxybenzene in laboratory settings?

When handling this compound, adhere to industrial hygiene practices:

  • Use local exhaust ventilation or closed systems to minimize inhalation exposure .
  • Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact. For prolonged exposure, add a face shield .
  • Install emergency eyewash stations and safety showers in the workspace .
  • Store the compound in a cool, dry area away from oxidizers, with secondary containment to manage spills .

Q. How can researchers synthesize this compound with high purity?

A common method involves:

  • Alkylation of 4-butoxyphenol with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) at reflux .
  • Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted phenol or side products .
  • Confirm purity using HPLC (>98% by GC analysis) and characterize via NMR (¹H and ¹³C) and FTIR to verify functional groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identify allyl protons (δ 5.1–5.9 ppm, multiplet) and butoxy methylene signals (δ 3.4–3.6 ppm) .
  • FTIR : Confirm C-O-C (1250 cm⁻¹) and allyl C=C (1640 cm⁻¹) stretches .
  • GC-MS : Determine molecular ion (m/z 178.22) and fragmentation patterns to detect impurities .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Address discrepancies by:

  • Conducting dose-response assays to identify non-linear effects (e.g., hormesis in antimicrobial tests) .
  • Validating results across multiple cell lines or model organisms to rule out system-specific artifacts .
  • Applying computational modeling (e.g., molecular docking) to correlate structural features (e.g., allyl group flexibility) with activity variations .
  • Documenting solvent polarity and temperature effects, as these can alter reaction kinetics and product stability .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

To enhance regioselectivity:

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) with directing groups (e.g., -OMe) to favor para-substitution .
  • Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states and reduce side reactions .
  • Perform kinetic isotopic effect (KIE) studies to probe mechanistic pathways and identify rate-limiting steps .

Q. How can researchers mitigate thermal degradation of this compound during high-temperature reactions?

  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group .
  • Use stabilizing additives (e.g., BHT) to inhibit radical-mediated degradation .
  • Monitor thermal stability via DSC/TGA to define safe operating temperatures (e.g., <150°C) .

Data Analysis & Methodological Challenges

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?

  • Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across experimental groups .
  • Validate reproducibility via bootstrap resampling to quantify confidence intervals .

Q. How can discrepancies in solubility data across studies be reconciled?

  • Standardize measurement conditions (e.g., 25°C, 0.1 M PBS) to reduce variability .
  • Use shake-flask method with UV-Vis quantification for consistency .
  • Report Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents .

Applications in Academic Research

Q. What in vitro assays are appropriate for evaluating the anti-inflammatory potential of this compound derivatives?

  • COX-2 inhibition assay : Measure IC₅₀ using fluorogenic substrates .
  • NF-κB luciferase reporter assay : Quantify transcriptional activity in stimulated macrophages .
  • Validate hits with ELISA (e.g., TNF-α/IL-6 secretion) and exclude false positives via cytotoxicity testing (MTT assay) .

Q. How can computational methods predict the environmental persistence of this compound?

  • Estimate biodegradation half-lives using EPI Suite or TEST software .
  • Simulate photodegradation pathways via TD-DFT calculations to identify vulnerable moieties (e.g., allyl groups) .
  • Validate predictions with OECD 301F biodegradability testing .

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